Unraveling the Core Mechanism of B.P.H.-1358 Mesylate: A Technical Guide
Unraveling the Core Mechanism of B.P.H.-1358 Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPH-1358 mesylate, also identified as NSC50460 mesylate, is a potent small molecule inhibitor with a dual mechanism of action targeting key enzymes in the isoprenoid biosynthesis pathway. This technical guide provides an in-depth exploration of its molecular interactions, inhibitory effects, and antibacterial activity. Contrary to what its abbreviated name might suggest, BPH-1358 mesylate is not associated with the treatment of Benign Prostatic Hyperplasia (BPH). Instead, its targets are Farnesyl Diphosphate Synthase (FPPS) and Undecaprenyl Diphosphate Synthase (UPPS), making it a significant subject of research in the field of antibacterial drug development. This document synthesizes available preclinical data, details experimental methodologies, and visualizes the compound's mechanism through signaling pathway diagrams.
Introduction
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with unique mechanisms of action. BPH-1358 mesylate has emerged as a promising compound due to its potent inhibition of two essential enzymes in bacterial cell wall synthesis: FPPS and UPPS. This guide will serve as a comprehensive resource for understanding the core pharmacology of BPH-1358 mesylate.
Core Mechanism of Action: Dual Inhibition of FPPS and UPPS
BPH-1358 mesylate exerts its biological effects by inhibiting two critical enzymes in the isoprenoid biosynthesis pathway:
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Farnesyl Diphosphate Synthase (FPPS): This enzyme catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) and geranyl pyrophosphate (GPP) to form farnesyl pyrophosphate (FPP). FPP is a crucial precursor for the synthesis of various essential molecules, including sterols, dolichols, and heme A. In bacteria, it is a substrate for the synthesis of undecaprenyl pyrophosphate.
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Undecaprenyl Diphosphate Synthase (UPPS): UPPS is a vital enzyme in bacteria responsible for the synthesis of undecaprenyl pyrophosphate (UPP), a lipid carrier essential for the translocation of peptidoglycan precursors across the cell membrane during cell wall construction.[1] Inhibition of UPPS disrupts this process, leading to a compromised cell wall and eventual bacterial cell death.
BPH-1358 mesylate acts as a potent inhibitor of both human FPPS and bacterial UPPS, with a significantly higher potency for the latter.
Signaling Pathway
The inhibitory action of BPH-1358 mesylate targets the isoprenoid biosynthesis pathway at two distinct points, disrupting the production of essential downstream molecules.
Quantitative Data
The inhibitory potency of BPH-1358 mesylate has been quantified through various in vitro assays.
| Target Enzyme | Organism | Parameter | Value | Reference |
| Farnesyl Diphosphate Synthase (FPPS) | Human | IC50 | 1.8 µM | [2][3] |
| Undecaprenyl Diphosphate Synthase (UPPS) | E. coli | IC50 | 110 nM | [3] |
| Undecaprenyl Diphosphate Synthase (UPPS) | S. aureus | IC50 | 110 nM | [3] |
| Organism | Parameter | Value | Reference |
| Staphylococcus aureus | MIC | ~250 ng/mL | [2][3] |
| Escherichia coli | EC50 | 300 nM | [3] |
| Staphylococcus aureus | EC50 | 290 nM | [3] |
Experimental Protocols
The following sections detail the methodologies employed in key experiments to characterize the activity of BPH-1358 mesylate.
Enzyme Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of BPH-1358 mesylate against FPPS and UPPS.
General Protocol:
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Enzyme Preparation: Recombinant human FPPS and bacterial (E. coli, S. aureus) UPPS are expressed and purified.
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Reaction Mixture: The assay is typically performed in a buffer solution containing the enzyme, its substrates (e.g., GPP and [1-14C]IPP for FPPS; FPP and [1-14C]IPP for UPPS), and MgCl2.
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Inhibitor Addition: BPH-1358 mesylate is added at varying concentrations.
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Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
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Reaction Termination and Product Extraction: The reaction is stopped, and the radiolabeled product is extracted using an organic solvent (e.g., butanol or a chloroform/methanol mixture).
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Quantification: The amount of radioactive product is quantified using liquid scintillation counting.
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Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antibacterial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and effective concentration (EC50) of BPH-1358 mesylate against bacterial strains.
Broth Microdilution Method (for MIC):
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Bacterial Culture: A standardized inoculum of the test bacterium (e.g., S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
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Serial Dilutions: BPH-1358 mesylate is serially diluted in the broth in a 96-well microtiter plate.
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Inoculation: Each well is inoculated with the bacterial suspension.
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Incubation: The plate is incubated at 37°C for 18-24 hours.
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MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cell-Based Assay (for EC50):
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Bacterial Growth: Bacterial cultures are grown to a specific optical density.
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Compound Treatment: The bacterial culture is treated with various concentrations of BPH-1358 mesylate.
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Growth Monitoring: Bacterial growth is monitored over time, typically by measuring the optical density at 600 nm (OD600).
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Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of bacterial growth, is calculated from the dose-response curve.
In Vivo Efficacy
Preclinical studies have demonstrated the in vivo activity of BPH-1358 against S. aureus. In a murine intraperitoneal infection model using a methicillin-resistant S. aureus (MRSA) strain, administration of BPH-1358 resulted in 100% survival of the infected mice.[3]
Conclusion
BPH-1358 mesylate is a potent dual inhibitor of FPPS and UPPS, demonstrating significant antibacterial activity, particularly against Staphylococcus aureus. Its mechanism of action, targeting the essential isoprenoid biosynthesis pathway, makes it a valuable lead compound for the development of new antibiotics. Further research into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy against a broader range of bacterial pathogens, is warranted. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the further exploration of BPH-1358 mesylate and related compounds.
